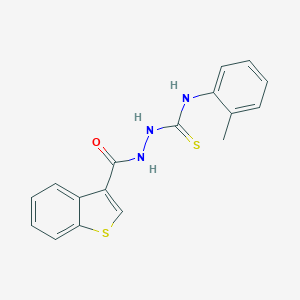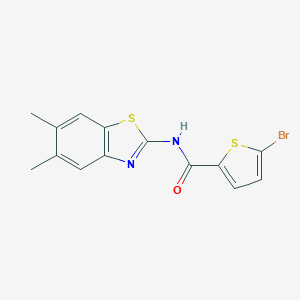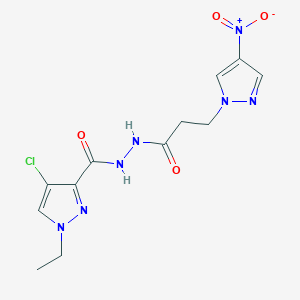![molecular formula C22H23N3O3S2 B456951 N-(2,6-dimethoxybenzoyl)-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea](/img/structure/B456951.png)
N-(2,6-dimethoxybenzoyl)-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethoxybenzoyl)-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethoxybenzoyl)-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the carbamothioyl and benzamide groups. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethoxybenzoyl)-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-(2,6-dimethoxybenzoyl)-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethoxybenzoyl)-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide
- N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide
Uniqueness
N-(2,6-dimethoxybenzoyl)-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea is unique due to its specific substituents on the thiazole ring, which can significantly influence its biological activity and chemical properties. The presence of the ethylphenyl and dimethoxybenzamide groups can enhance its interactions with biological targets, making it a promising candidate for various applications.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential benefits in medicine, industry, and beyond.
Properties
Molecular Formula |
C22H23N3O3S2 |
|---|---|
Molecular Weight |
441.6g/mol |
IUPAC Name |
N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C22H23N3O3S2/c1-5-14-9-11-15(12-10-14)19-13(2)30-22(23-19)25-21(29)24-20(26)18-16(27-3)7-6-8-17(18)28-4/h6-12H,5H2,1-4H3,(H2,23,24,25,26,29) |
InChI Key |
AMNJEMBIPRRHLR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=C(C=CC=C3OC)OC)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=C(C=CC=C3OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B456869.png)
![N-allyl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456870.png)

![3-[(4-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]-4-methoxybenzamide](/img/structure/B456874.png)
![4-BROMO-1-ETHYL-N~5~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B456875.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-iodo-1H-pyrazole-3-carboxamide](/img/structure/B456881.png)
![1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE](/img/structure/B456882.png)

![4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether](/img/structure/B456886.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B456888.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(3-ethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B456889.png)


